N-Hydroxy-7-phenylheptanamide
Description
Structure
3D Structure
Properties
CAS No. |
114917-97-4 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-hydroxy-7-phenylheptanamide |
InChI |
InChI=1S/C13H19NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,16H,1-2,4,7-8,11H2,(H,14,15) |
InChI Key |
NNJQOJGUOHTKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)NO |
Origin of Product |
United States |
Molecular Mechanisms and Biochemical Interactions of N Hydroxy 7 Phenylheptanamide
Elucidation of Enzyme Inhibition Kinetics and Selectivity
The inhibitory potential of a compound like N-Hydroxy-7-phenylheptanamide is quantified by its inhibition kinetics and its selectivity across the different HDAC isoforms. This characterization is crucial for understanding its biological effects.
A pan-HDAC inhibitory profile analysis assesses the compound's ability to inhibit a broad range of HDAC enzymes. Histone deacetylases are categorized into four main classes: Class I (HDAC1, 2, 3, 8), Class II (subdivided into IIa and IIb), Class III (sirtuins), and Class IV (HDAC11). mdpi.comscilit.com Inhibitors with a hydroxamic acid functional group, such as this compound, are known to act as pan-HDAC inhibitors, meaning they generally inhibit multiple zinc-dependent HDACs from Classes I, II, and IV. nih.govnih.gov
Specific quantitative data for the pan-HDAC inhibitory profile of this compound, such as the half-maximal inhibitory concentration (IC50) against a full panel of HDAC isoforms, are not extensively detailed in the available scientific literature. However, analysis of related compounds shows that the hydroxamic acid group leads to potent, broad-spectrum inhibition. nih.gov A typical analysis would involve enzymatic assays to measure the IC50 values across all 11 zinc-dependent HDAC isoforms.
Table 1: Illustrative Pan-HDAC Inhibitory Profile for a Typical Hydroxamic Acid-Based Inhibitor (Note: The following data is for illustrative purposes to show a typical profile and does not represent specific experimental results for this compound.)
| HDAC Isoform | Class | Typical IC50 (nM) |
|---|---|---|
| HDAC1 | I | Data not available for this compound |
| HDAC2 | I | Data not available for this compound |
| HDAC3 | I | Data not available for this compound |
| HDAC8 | I | Data not available for this compound |
| HDAC4 | IIa | Data not available for this compound |
| HDAC5 | IIa | Data not available for this compound |
| HDAC6 | IIb | Data not available for this compound |
| HDAC7 | IIa | Data not available for this compound |
| HDAC9 | IIa | Data not available for this compound |
| HDAC10 | IIb | Data not available for this compound |
| HDAC11 | IV | Data not available for this compound |
While hydroxamic acids are generally pan-inhibitors, structural modifications to the linker and cap regions can introduce a degree of selectivity for certain HDAC isoforms or classes. nih.govtandfonline.com For instance, inhibiting Class I HDACs, such as HDAC1, is often associated with changes in gene expression and cell cycle arrest, while inhibiting the cytoplasmic Class IIb enzyme, HDAC6, primarily affects the acetylation of non-histone proteins like α-tubulin, impacting cell motility and protein quality control. mdpi.commdpi.com
Specific studies detailing the inhibitory constants (Ki) or IC50 values of this compound against individual isoforms like HDAC1 and HDAC6 are limited. In a broad compound screening, a related analog referred to as "APHA Compound 8" was active in biochemical assays against Class I HDACs but showed less activity in cellular target engagement assays. nih.govresearchgate.net This highlights the importance of comparing data from isolated enzyme assays with cellular assays to confirm target engagement within a biological context. nih.gov
Table 2: Comparative Inhibition of HDAC1 and HDAC6 (Illustrative) (Note: This table illustrates the type of data generated in isoform-specific studies. Values are not specific to this compound.)
| Target Isoform | Parameter | Value |
|---|---|---|
| HDAC1 | IC50 (nM) | Data not available |
| Binding Kinetics | Data not available | |
| HDAC6 | IC50 (nM) | Data not available |
| Binding Kinetics | Data not available |
Characterization of Binding Interactions with Target Enzymes
The mechanism of inhibition for this compound involves direct binding within the catalytic active site of HDAC enzymes, a process defined by the interactions of its key structural components.
The cornerstone of the inhibitory activity of this compound is its hydroxamic acid (-CONHOH) functional group. This group acts as a potent zinc-binding group (ZBG). nih.govtandfonline.com The catalytic mechanism of zinc-dependent HDACs requires a Zn2+ ion in the active site. nih.gov The hydroxamic acid group chelates this essential zinc ion, typically in a bidentate fashion, effectively blocking the enzyme's catalytic function. nih.govpnas.org This strong interaction is the primary driver of the high potency observed in many hydroxamic acid-based HDAC inhibitors. tandfonline.com However, this high affinity for zinc is also a reason for the lack of selectivity, as this mechanism can target other zinc-dependent metalloenzymes. nih.govtandfonline.com
Zinc-Binding Group (Hydroxamic Acid): As described, this group coordinates with the Zn2+ ion at the base of the active site channel. nih.gov
Linker (Heptanamide Chain): The flexible seven-carbon chain fits within the hydrophobic tunnel of the active site, mimicking the alkyl chain of a lysine (B10760008) residue. nih.gov
Cap Group (Phenyl Ring): The terminal phenyl group is positioned to interact with amino acid residues at the rim or surface of the active site. These interactions can contribute significantly to the inhibitor's potency and isoform selectivity. tandfonline.com
By occupying the active site in this manner, the inhibitor physically obstructs the natural acetylated substrate from binding, thereby preventing the deacetylation reaction. nih.gov
Impact on Post-Translational Modifications
The primary biochemical consequence of HDAC inhibition by this compound is the accumulation of acetylated proteins. mdpi.comscilit.com HDACs remove acetyl groups from lysine residues on a wide array of proteins, and their inhibition reverses this process, leading to hyperacetylation. nih.gov
This increase in acetylation is a critical post-translational modification that alters protein function, stability, and interactions. frontiersin.org The specific proteins affected depend on the inhibitor's isoform selectivity.
Histone Proteins: Inhibition of nuclear HDACs (mainly Class I) leads to the hyperacetylation of core histone proteins (e.g., H3 and H4). nih.gov This neutralizes the positive charge of lysine residues, weakening the interaction between histones and negatively charged DNA. The result is a more relaxed, open chromatin structure (euchromatin), which allows for increased gene transcription. wikipedia.org
Non-Histone Proteins: Many HDAC inhibitors also affect the acetylation of non-histone proteins. nih.gov For example, inhibition of the cytoplasmic HDAC6 leads to the hyperacetylation of its key substrates, such as α-tubulin. nih.govnih.gov Acetylated α-tubulin results in more stable microtubules, which can affect cellular processes like intracellular transport and cell migration. nih.gov Other non-histone targets include transcription factors and signaling molecules, whose stability and activity can be altered by acetylation. nih.gov
Induction of Histone Hyperacetylation
As an HDAC inhibitor, the primary mechanism of action of compounds like this compound is the induction of histone hyperacetylation. nih.gov Histone deacetylases are enzymes that remove acetyl groups from the lysine residues of histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound and its analogs block this deacetylation process, resulting in the accumulation of acetylated histones. This "hyperacetylation" creates a more relaxed chromatin state, which allows for the transcription of various genes, including those involved in tumor suppression and cell cycle regulation.
Research on the related compound HNHA has demonstrated its ability to inhibit HDAC enzyme activity, leading to histone hyperacetylation. nih.gov This biochemical change is a critical upstream event that triggers a cascade of cellular responses. For instance, treatment of cancer cells with HNHA has been shown to elicit histone hyperacetylation, which in turn leads to the up-regulation of the cyclin-dependent kinase inhibitor p21. nih.govelsevierpure.com The increased expression of p21 is a key factor in inducing cell cycle arrest, a common outcome of HDAC inhibitor treatment. nih.govplos.orgresearchgate.netnih.govresearchgate.net
Studies have specifically shown that HNHA induces the acetylation of histone H3 in a dose-dependent manner in renal cell carcinoma cells. nih.gov This effect was observed to be stable, with histone H3 acetylation peaking as early as one hour after treatment and being maintained for up to 48 hours. nih.gov This sustained hyperacetylation underscores the potent and lasting impact of this class of compounds on chromatin structure. The anti-angiogenic properties of HNHA have also been linked to its ability to induce histone hyperacetylation in endothelial cells, leading to p21 upregulation and cell cycle arrest. nih.gov
| Research Finding | Cell Line/Model | Outcome | Citation |
| Inhibition of HDAC enzyme activity and induction of histone hyperacetylation. | Human fibrosarcoma cells (HT1080) | Upregulation of p21 transcription and cell cycle arrest. | nih.gov |
| Increased histone acetylation accompanied by decreased levels of VEGF and HIF-1α. | Breast cancer cells | Inhibition of cancer cell growth and tumor neovascularization. | elsevierpure.comnih.gov |
| Dose-dependent induction of histone H3 acetylation. | Renal cell carcinoma cells (Caki-1 and A-498) | Sustained histone hyperacetylation for up to 48 hours. | nih.gov |
| Inhibition of nuclear HDAC activity in endothelial cells. | Human umbilical endothelial cells (HUVECs) | Histone hyperacetylation, p21 upregulation, and cell cycle arrest. | nih.gov |
Deacetylation of Non-Histone Protein Substrates
The regulatory scope of histone deacetylases extends beyond histone proteins to include a wide array of non-histone protein substrates. nih.gov These proteins are involved in numerous critical cellular processes, and their acetylation status, regulated by HDACs and histone acetyltransferases (HATs), can modulate their function, stability, and localization. Consequently, HDAC inhibitors like this compound are expected to influence the acetylation state and activity of these non-histone targets.
Direct evidence from studies on the related compound HNHA shows that it can induce the acetylation of non-histone proteins. Specifically, in renal cell carcinoma cells, HNHA was found to increase the acetylation of α-tubulin in a dose-dependent manner. nih.gov α-tubulin is a component of microtubules, and its acetylation is associated with microtubule stability and function. embopress.org The modulation of α-tubulin acetylation by HDAC inhibitors can impact cellular processes such as cell motility and intracellular transport. pnas.org
While direct studies on other non-histone substrates of this compound are limited, the broader class of HDAC inhibitors is known to affect key regulatory proteins. One of the most significant non-histone targets of HDACs is the tumor suppressor protein p53 . nih.gov Acetylation of p53 is a crucial post-translational modification that enhances its stability and transcriptional activity, leading to the activation of target genes involved in cell cycle arrest and apoptosis. nih.gov HDACs, including HDAC1, can deacetylate p53, thereby suppressing its tumor-suppressive functions. nih.govnih.gov By inhibiting HDACs, compounds like this compound have the potential to increase p53 acetylation, thus restoring or enhancing its anti-cancer activities.
| Potential Non-Histone Substrate | General Consequence of HDAC Inhibition | Potential Downstream Effect | Citation (General Mechanism) |
| α-Tubulin | Increased acetylation | Altered microtubule stability and function, potentially affecting cell motility and transport. | nih.govembopress.orgpnas.org |
| p53 | Increased acetylation and activation | Enhanced tumor suppressor activity, leading to cell cycle arrest and apoptosis. | nih.govnih.gov |
Cellular and Molecular Biology Investigations of N Hydroxy 7 Phenylheptanamide
Effects on Gene Expression and Transcriptional Regulation
Upregulation of p21 Transcription
There is no available information in the scientific literature detailing the effect of N-Hydroxy-7-phenylheptanamide on the transcription of the p21 gene.
Modulation of Other Gene Expression Profiles
Specific data on how this compound may modulate other gene expression profiles is not present in published research.
Influence on Cell Cycle Progression
Induction of G1/S Phase Cell Cycle Arrest
There are no studies available that describe the induction of G1/S phase cell cycle arrest by this compound.
Modulation of Cellular Processes in Preclinical Models
Inhibition of Cellular Proliferation
Research findings on the ability of this compound to inhibit cellular proliferation in preclinical models have not been published.
Effects on Angiogenesis-Related Pathways (e.g., VEGF, HIF-1α)
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological development and in pathological conditions. Key regulators of this process include Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α). At present, there is a lack of specific published studies detailing the direct effects of this compound on the expression or activity of VEGF and HIF-1α. Consequently, its role as a potential modulator of angiogenesis is not currently established.
Regulation of Cellular Differentiation and Apoptosis (in in vitro models)
Cellular differentiation, the process by which a cell changes from one cell type to another, more specialized type, and apoptosis, the process of programmed cell death, are fundamental to tissue development and homeostasis. Investigations into how new chemical entities influence these processes are vital for understanding their potential therapeutic applications. However, dedicated in vitro studies on the effects of this compound on cellular differentiation pathways and the apoptotic cascade have not been reported in the available scientific literature. Therefore, no data is available to populate tables regarding its specific impact on these cellular events.
Structure Activity Relationship Sar Studies and Analog Design for N Hydroxy 7 Phenylheptanamide Derivatives
Systematic Exploration of Zinc-Binding Group (ZBG) Modifications
The zinc-binding group (ZBG) is a critical pharmacophore of N-Hydroxy-7-phenylheptanamide, responsible for chelating the zinc ion in the active site of HDAC enzymes. Research has extensively explored modifications of this group to enhance potency, selectivity, and pharmacokinetic properties.
Hydroxamic Acid Motif Derivatives
The hydroxamic acid moiety in this compound is a potent zinc chelator. nih.gov However, concerns about its potential for metabolic instability and off-target effects have prompted the development of derivatives. frontiersin.org Studies have shown that while the hydroxamic acid is a highly effective ZBG, subtle modifications can fine-tune its activity. For instance, the synthesis of a series of N-hydroxycinnamamide derivatives, which retain the core hydroxamic acid function but alter the linker, has demonstrated potent antiproliferative properties. nih.gov The fundamental role of the hydroxamic acid in binding to the zinc ion is a cornerstone of the inhibitory activity of this class of compounds. nih.gov
Development of Non-Hydroxamate ZBGs
To circumvent the perceived liabilities of the hydroxamic acid group, such as potential mutagenicity and poor stability, significant effort has been invested in developing non-hydroxamate zinc-binding groups. frontiersin.orgresearchgate.netchemrxiv.org These alternative ZBGs aim to retain or improve inhibitory potency while offering better selectivity and pharmacokinetic profiles.
One approach has been the replacement of the hydroxamic acid with phosphorus-based functional groups. researchgate.net Another strategy involves the use of benzamides, which have shown promise in providing selectivity for different HDAC isoforms. mdpi.com Furthermore, novel ZBGs like hydroxypropyl amide and hydroxyethylamino groups have been incorporated into the this compound scaffold, leading to compounds with promising antitumor activities. frontiersin.org The trifluoromethylketone, alkyl hydrazides, and fluorinated oxadiazoles (B1248032) have also been explored as alternative ZBGs. researchgate.net For example, a difluoromethyl-1,3,4-oxadiazole (DFMO) warhead has been used to develop selective HDAC6 degraders, avoiding the potential toxicity associated with hydroxamic acids. chemrxiv.org
Table 1: Inhibitory Activity of this compound Analogs with Modified Zinc-Binding Groups
| Compound ID | Zinc-Binding Group | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC | Varies by isoform | nih.gov |
| Compound a9 | Hydroxypropyl amide | Hela cell extracts | 11.15 ± 3.24 | frontiersin.org |
| Compound b8 | Hydroxyethylamino | Hela cell extracts | 13.68 ± 1.31 | frontiersin.org |
| Compound 31 | Benzamide | HDAC2 | 0.032 | mdpi.com |
| Compound 6b | N-trifluoroacetyl | MDA-MB-231 cells | 76.7 | researchgate.net |
Optimization of Linker Region Length and Rigidity
The linker region of this compound, the heptanamide (B1606996) chain, plays a crucial role in positioning the ZBG and the cap group within the HDAC active site. Its length and rigidity are key determinants of inhibitory activity. A comprehensive review of SAHA analogs has highlighted that variations in the length of the methylene (B1212753) chain in the linker region significantly impact HDAC inhibition. mdpi.com
Research has shown that an optimal alkyl chain length is crucial for activity against specific HDAC isoforms. nih.gov For instance, a study focusing on HDAC2 determined the most effective chain length for inhibitory action. nih.gov The introduction of heteroaryl amide groups in place of the standard amide linkage has also been explored to modulate the linker's properties. mdpi.com These modifications can influence the conformational flexibility of the molecule, thereby affecting its binding affinity to the enzyme.
Investigation of Cap Group Substitutions and Bioisosteric Replacements
The phenyl "cap" group of this compound interacts with residues at the rim of the HDAC active site, contributing to binding affinity and selectivity. Extensive SAR studies have focused on modifying this group to enhance these properties.
Replacing the phenyl group with various azaheterocycles has been a fruitful strategy. mdpi.com For example, analogs bearing benzothiazole (B30560) or isoquinoline (B145761) scaffolds in the cap group have demonstrated potent HDAC inhibitory and antiproliferative activities. mdpi.com In one study, isoquinoline-containing analogs showed better activity than SAHA against HDAC1, HDAC3, and HDAC6. mdpi.com
The introduction of different substituents on the benzene (B151609) ring has also been systematically investigated. frontiersin.org The size and electronic properties of these substituents can significantly influence biological activity. For instance, the presence of a strong electron-donating group on the cap group was found to enhance the biological activity of new belinostat (B1667918) analogs, a related class of HDAC inhibitors. nih.gov Conversely, another study found that bulky substituents on the cap generally led to good inhibitory activities. frontiersin.org Furthermore, the incorporation of a 6-hydroxy-2-methylquinazolin-4(3H)-one scaffold as part of the cap group in N-hydroxyheptanamides resulted in compounds with potent HDAC inhibition and cytotoxicity, with some derivatives being significantly more potent than SAHA. nih.gov
Table 2: Cytotoxicity of this compound Analogs with Modified Cap Groups
| Compound ID | Cap Group Modification | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| SAHA | Phenyl | Various | Varies | nih.gov |
| Compound 90c | Isoquinoline | RPMI 8226 | - | mdpi.com |
| Compound 14i | 6-hydroxy-2-methylquinazolin-4(3H)-one | HepG-2 | 21-71 fold more potent than SAHA | nih.gov |
| Compound 14j | 6-hydroxy-2-methylquinazolin-4(3H)-one | HepG-2 | 21-71 fold more potent than SAHA | nih.gov |
| Compound 7e | Substituted phenyl | Pan-HDAC assay | 0.0115 | nih.gov |
Conformational Analysis and Flexibility Studies
The three-dimensional conformation of this compound and its analogs is a key factor in their interaction with HDAC enzymes. Molecular modeling and computational methods are often employed to understand these conformational preferences and to guide the design of new inhibitors.
Docking experiments have been used to predict the binding modes of novel N-hydroxyheptanamide derivatives within the HDAC2 active site, showing that these compounds can bind with relatively high affinities. nih.gov Similarly, molecular modeling has been used to predict the probable binding modes of N-hydroxycinnamamide-based HDAC inhibitors in class I and II histone deacetylases. nih.gov These studies help to rationalize the observed SAR and provide insights into how different structural modifications affect the binding orientation and affinity. For instance, computational studies of an ω-alkoxy analog of Vorinostat helped to evaluate its inhibitory activity against 11 HDAC isoforms. nih.gov Such analyses are crucial for understanding the flexibility of the molecule and how it adapts to the enzyme's binding pocket.
Computational and Theoretical Approaches in the Design of N Hydroxy 7 Phenylheptanamide Derivatives
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins. nih.gov These methods are instrumental in understanding the structure-function relationships of N-Hydroxy-7-phenylheptanamide derivatives and their interactions with enzyme active sites. nih.gov
Protein-Ligand Interaction Modeling
Modeling the interaction between a protein and a ligand is a cornerstone of structure-based drug design. nih.govnih.gov For this compound derivatives, which often target metalloenzymes like HDACs, understanding the precise binding mode is crucial for their inhibitory activity. The hydroxamic acid moiety is a key pharmacophoric feature, known to chelate the zinc ion in the active site of HDACs.
Computational models, often generated through docking simulations, can predict the binding pose of these inhibitors within the enzyme's active site. nih.gov For instance, docking studies on various hydroxamic acid derivatives have shown that the inhibitor ligand tends to be deeply buried within the active pocket of the target enzyme. nih.gov These studies reveal the formation of multiple hydrogen bonds, hydrophobic interactions, and van der Waals contacts at the interface, which collectively contribute to the stability and specificity of the enzyme-inhibitor complex. nih.gov
In the context of HDAC inhibitors, the phenyl group of this compound derivatives typically interacts with hydrophobic regions of the active site, while the alkyl chain occupies a channel leading to the catalytic center. The terminal hydroxamic acid group directly coordinates with the essential zinc ion. Advanced techniques like parallel graph neural networks (GNN) are being developed to better predict and understand these complex protein-ligand interactions by integrating 3D structural data. nih.gov
Binding Energy Calculations
Beyond predicting the binding pose, computational methods can also estimate the binding affinity between an inhibitor and its target enzyme. Binding energy calculations provide a quantitative measure of the strength of the interaction, which is often correlated with the inhibitor's potency (e.g., IC50 or Ki values).
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed to calculate the free energy of binding from MD simulation trajectories. researchgate.net These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.
For example, in the design of novel HDAC inhibitors, docking experiments using tools like Autodock Vina have been used to predict binding affinities. nih.gov Studies on N-hydroxyheptanamide derivatives have shown calculated binding affinities that compare favorably to known inhibitors like SAHA (suberoylanilide hydroxamic acid). nih.gov These calculations can help in prioritizing synthesized compounds for further biological evaluation.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov A pharmacophore model can then be used as a 3D query to search large compound databases in a process known as virtual screening, aiming to identify novel molecules with the potential to bind to the target of interest. nih.gov
For this compound and its analogs, a typical pharmacophore model would include:
A zinc-binding group (the hydroxamic acid).
A hydrophobic cap group (the phenyl ring).
A linker (the heptanamide (B1606996) chain) of appropriate length and conformation.
Virtual screening campaigns based on such pharmacophore models have been successfully employed to discover new chemical scaffolds for various targets. nih.gov The process often involves several filtering steps, including initial screening based on the pharmacophore hypothesis, followed by docking studies to refine the hit list and predict binding modes. nih.gov This strategy accelerates the discovery of novel and diverse lead compounds for further optimization. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the potency of newly designed compounds and guide their optimization.
In the context of this compound derivatives, QSAR studies can elucidate the structural requirements for potent enzyme inhibition. For instance, a 2D-QSAR study on a series of coumarin (B35378) derivatives identified that the presence of specific substituents (e.g., chloro or fluoro groups) and bulky electron-withdrawing groups at certain positions could enhance inhibitory activity. longdom.org Such insights are invaluable for the rational design of more effective inhibitors.
Rational Design Principles for Hydroxamic Acid-Based Enzyme Inhibitors
The rational design of hydroxamic acid-based enzyme inhibitors, including derivatives of this compound, is guided by several key principles derived from structural biology and computational studies. nih.govnih.gov A common pharmacophore model for these inhibitors consists of three main components:
A Zinc-Binding Group (ZBG): The hydroxamic acid moiety is a highly effective ZBG, forming strong coordinating bonds with the zinc ion in the active site of metalloenzymes like HDACs and tumor necrosis factor-α converting enzyme (TACE). nih.gov
A Linker Unit: This component connects the ZBG to the cap group and its length and flexibility are critical for optimal positioning of the other two components within the active site.
A Cap Group: This part of the molecule interacts with the surface of the enzyme, often in hydrophobic pockets, and plays a significant role in determining the inhibitor's potency and selectivity. The phenyl group in this compound serves this purpose.
Structure-based rational design often begins with the known crystal structure of the target enzyme, complexed with a ligand. nih.gov By analyzing the intermolecular interactions, key substructures responsible for binding can be identified. This information is then used to design new inhibitors with improved properties. For example, a virtual combinatorial library of peptide hydroxamic acids was generated based on the structure of a known TACE inhibitor, leading to the identification of novel and potent inhibitors. nih.gov
Preclinical Research Models and Methodologies for N Hydroxy 7 Phenylheptanamide
In vitro Cellular Models
In the realm of preclinical research, in vitro cellular models serve as a fundamental tool for dissecting the molecular mechanisms of action of novel compounds. The analog of N-Hydroxy-7-phenylheptanamide, HNHA, has been the subject of investigation in various cancer cell lines, revealing insights into its potential as an anti-neoplastic agent.
Application in Cancer Cell Lines (e.g., Fibrosarcoma, Breast Cancer)
Research has demonstrated the activity of HNHA in human fibrosarcoma and breast cancer cell lines. In human fibrosarcoma cells (HT1080), HNHA has been shown to inhibit histone deacetylase (HDAC) activity, a key enzyme often dysregulated in cancer. This inhibition leads to the hyperacetylation of histones, which in turn upregulates the transcription of the p21 gene. nih.gov The p21 protein is a critical cell cycle inhibitor, and its increased expression leads to cell cycle arrest and a subsequent inhibition of cancer cell proliferation and invasion. nih.gov
In the context of breast cancer, studies have shown that HNHA can induce cell cycle arrest at the G1/S phase, leading to a significant inhibition of cancer cell growth in vitro. nih.gov
Studies in Other Relevant Cell Types (e.g., Macrophages, Leukocytes)
While direct studies on this compound or its analog HNHA in macrophages and leukocytes are limited, research into other hydroxamic acid derivatives provides some context for their potential effects. Novel hydroxamic acid derivatives have been shown to induce apoptosis and modulate autophagy in various leukemic cell lines. nih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.org These compounds have demonstrated the ability to inhibit class I HDACs, leading to cell cycle arrest and apoptosis in cells from erythroleukemia, Burkitt's Lymphoma, and acute lymphoblastic leukemia. nih.govresearchgate.net These findings suggest that the hydroxamic acid scaffold, a key feature of this compound, has the potential to impact the viability of hematological cell types.
In vivo Animal Models (excluding human clinical trial data)
To bridge the gap between in vitro findings and potential clinical applications, in vivo animal models are indispensable. Xenograft models, in particular, have been utilized to evaluate the preclinical efficacy of HNHA.
Xenograft Models for Evaluating Preclinical Efficacy
In vivo studies using mouse xenograft models have corroborated the anti-tumor effects of HNHA observed in cell cultures. When human fibrosarcoma cells (HT1080) were implanted in mice, treatment with HNHA effectively inhibited the growth of the resulting tumors. nih.gov
Similarly, in breast cancer xenograft models, HNHA demonstrated significant inhibition of tumor growth. nih.gov These studies provide crucial preclinical evidence of the compound's potential efficacy in a living organism.
Other Disease Models for Investigating Biological Effects
Currently, publicly available research on the use of this compound or its direct analogs in other non-cancer disease models is not available.
Assay Methodologies for Biochemical and Cellular Responses
A variety of assay methodologies are employed to understand the biochemical and cellular effects of compounds like this compound and its analogs. These techniques are crucial for elucidating their mechanism of action.
Given that HNHA is an HDAC inhibitor, biochemical assays are used to directly measure its inhibitory activity against HDAC enzymes. nih.gov These assays typically involve incubating the enzyme with a substrate that, upon deacetylation, produces a fluorescent or colorimetric signal.
To assess the cellular consequences of HDAC inhibition, several assays are utilized:
Western Blotting: This technique is widely used to detect changes in protein levels. In the context of HNHA, it has been used to confirm the hyperacetylation of histones and the upregulation of the p21 protein. nih.gov
Cell Viability and Proliferation Assays: Assays such as the MTT assay or trypan blue exclusion are used to quantify the effect of the compound on cell growth and survival. nih.gov
Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing how the compound affects cell cycle progression. nih.govnih.gov
Cell Invasion Assays: These assays, often using a Boyden chamber, measure the ability of cancer cells to migrate through a membrane, providing insight into the compound's potential to inhibit metastasis. nih.gov
Apoptosis Assays: Techniques like TUNEL staining or flow cytometry with Annexin V staining are used to detect and quantify programmed cell death (apoptosis) induced by the compound. nih.govnih.gov
Angiogenesis Assays: In vivo models can be assessed for changes in blood vessel formation within tumors, a critical factor in cancer growth and metastasis. nih.gov
Interactive Data Table: Summary of Preclinical Findings for HNHA
| Model System | Cell/Tumor Type | Key Findings | Citation |
| In vitro | Human Fibrosarcoma (HT1080) | Inhibited HDAC activity, upregulated p21, induced cell cycle arrest, inhibited cell invasion. | nih.gov |
| In vitro | Breast Cancer Cells | Induced G1/S cell cycle arrest, inhibited cell growth. | nih.gov |
| In vivo | Mouse Xenograft | Inhibited tumor growth of HT1080 fibrosarcoma cells. | nih.gov |
| In vivo | Mouse Xenograft | Significantly inhibited breast cancer tumor growth. | nih.gov |
Enzyme Activity Assays (e.g., HDAC enzyme assays)
The primary molecular targets of this compound are histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Consequently, enzyme activity assays are fundamental in characterizing the compound's inhibitory effects on these enzymes.
Fluorometric-based HDAC activity assays are commonly utilized to quantify the inhibitory potential of this compound. abcam.com These assays typically employ a substrate containing an acetylated lysine (B10760008) side chain, which is recognized and deacetylated by HDAC enzymes. In a widely used format, the substrate is conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in its acetylated form. abcam.com Upon deacetylation by an HDAC enzyme, the substrate becomes susceptible to a developer enzyme that cleaves the deacetylated substrate, releasing the fluorophore and resulting in a measurable increase in fluorescence.
The inhibitory activity of this compound is determined by incubating the HDAC enzyme with the compound prior to the addition of the substrate. The reduction in the fluorescent signal in the presence of the compound, relative to an untreated control, allows for the calculation of the half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key parameter for assessing the compound's potency. For instance, a related novel HDAC inhibitor, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), demonstrated potent HDAC-inhibitory activity with IC50 values of 0.1 μM. nih.gov
These assays can be performed using purified recombinant HDAC enzymes to determine the compound's selectivity towards specific HDAC isoforms or using nuclear extracts from cell lines to assess its activity in a more complex biological milieu. abcam.com
Table 1: Example of HDAC Inhibition Data
| Compound | Target | IC50 (µM) |
| N-Hydroxy-7-(2-naphthylthio)heptanomide (HNHA) | HDAC | 0.1 |
This table presents hypothetical data for illustrative purposes, based on findings for a structurally related compound.
Cell Cytotoxicity and Proliferation Assays
To evaluate the functional consequences of HDAC inhibition by this compound on cancer cells, a variety of cell-based assays are employed to measure cytotoxicity (the ability to kill cells) and anti-proliferative effects (the ability to inhibit cell growth).
One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity. nih.govresearchgate.net Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals. A decrease in absorbance in cells treated with this compound compared to untreated controls indicates a reduction in cell viability.
Similarly, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, simplifying the procedure. nih.gov Both assays are instrumental in determining the dose-dependent effects of the compound on cancer cell lines.
Cell proliferation can also be directly assessed by cell counting using a hemocytometer or automated cell counters following treatment with the compound for various durations. Trypan blue exclusion is often used in conjunction with cell counting to differentiate between viable and non-viable cells. mdpi.com
These assays are typically performed on panels of different cancer cell lines to assess the compound's spectrum of activity and to identify cell types that are particularly sensitive to its effects. For example, the anti-proliferative effects of the related compound HNHA were evaluated using a panel of renal cell carcinoma (RCC) cells. nih.gov
Table 2: Example of Cell Viability Data (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | % Viability |
| Cancer Cell Line A | Control | 0 | 100 |
| Cancer Cell Line A | This compound | 1 | 85 |
| Cancer Cell Line A | This compound | 5 | 50 |
| Cancer Cell Line A | This compound | 10 | 20 |
This table presents hypothetical data for illustrative purposes.
Gene Expression Analysis Techniques (e.g., RT-qPCR, Western Blot for p21)
To delve into the molecular mechanisms underlying the observed cytotoxic and anti-proliferative effects of this compound, researchers analyze its impact on the expression of key regulatory genes and proteins.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure changes in the messenger RNA (mRNA) levels of specific genes. researchgate.net This method involves converting mRNA from treated and untreated cells into complementary DNA (cDNA), which is then amplified using gene-specific primers in a real-time PCR instrument. The amplification is monitored in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA. A key target gene often analyzed in the context of HDAC inhibitor activity is CDKN1A, which encodes the p21 protein. nih.gov Upregulation of CDKN1A mRNA is a common downstream effect of HDAC inhibition and a critical event in cell cycle arrest.
Western Blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. nih.gov Following treatment with this compound, cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with a primary antibody that specifically binds to the protein of interest, such as p21. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for the visualization and quantification of the protein. An increase in the p21 protein level following treatment would corroborate the findings from RT-qPCR and provide further evidence for the compound's mechanism of action. nih.gov Western blotting is also crucial for confirming the direct effect of HDAC inhibitors by assessing the acetylation status of histones, such as histone H3. nih.gov
Table 3: Example of Gene and Protein Expression Changes
| Target | Technique | Treatment | Fold Change (vs. Control) |
| CDKN1A mRNA | RT-qPCR | This compound | 5.2 |
| p21 Protein | Western Blot | This compound | 4.8 |
| Acetylated Histone H3 | Western Blot | This compound | 3.5 |
This table presents hypothetical data for illustrative purposes.
Synthetic Methodologies and Chemical Derivatization of N Hydroxy 7 Phenylheptanamide
General Synthetic Strategies for N-Hydroxy-7-phenylheptanamide
The primary and most direct synthesis of this compound involves the condensation of a 7-phenylheptanoic acid derivative with hydroxylamine (B1172632). This method is analogous to the classical synthesis of other N-hydroxy amides, such as N-hydroxyphthalimide, which is formed from a phthalic acid derivative and hydroxylamine hydrochloride. wikipedia.org
A common approach is the activation of the carboxylic acid group of 7-phenylheptanoic acid to facilitate the reaction with hydroxylamine. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. For instance, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the formation of the amide bond between the carboxylic acid and hydroxylamine. wikipedia.org
Another established route involves the reaction of an ester of 7-phenylheptanoic acid, such as methyl 7-phenylheptanoate, with hydroxylamine under basic conditions. The base, typically sodium methoxide (B1231860) or potassium hydroxide, deprotonates the hydroxylamine, increasing its nucleophilicity towards the ester carbonyl group.
A general representation of the synthesis is presented below:
Reaction Scheme:
| Starting Material | Reagents | Product | General Method |
| 7-phenylheptanoic acid | Thionyl chloride (SOCl₂), then Hydroxylamine (NH₂OH) | This compound | Acid Chloride Formation followed by Aminolysis |
| 7-phenylheptanoic acid | N,N'-Dicyclohexylcarbodiimide (DCC), Hydroxylamine (NH₂OH) | This compound | Carbodiimide-mediated Coupling |
| Methyl 7-phenylheptanoate | Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium methoxide (NaOMe) | This compound | Ester Aminolysis |
Development of Novel Synthetic Routes for Analogs and Derivatives
The development of novel synthetic routes for analogs and derivatives of this compound allows for the exploration of structure-activity relationships. These strategies often focus on modifying the phenyl ring or the heptanamide (B1606996) backbone.
One approach to creating analogs is to start with substituted 7-phenylheptanoic acids. For example, introducing substituents on the phenyl ring can modulate the electronic and steric properties of the molecule. These substituted acids can then be converted to the corresponding N-hydroxy amides using the general methods described in the previous section. The synthesis of various substituted flavones and quinolines from corresponding substituted precursors provides a template for this approach. mdpi.comnih.gov
Furthermore, modifications to the alkyl chain can be achieved by starting with different ω-phenylalkanoic acids. For instance, using 6-phenylhexanoic acid or 8-phenyloctanoic acid would lead to analogs with shorter or longer alkyl chains, respectively. The synthesis of polyhydroxy 7- and N-alkyl-azepanes from D-(-)-quinic acid demonstrates the feasibility of creating a series of analogs with varying alkyl chain characteristics. nih.gov
| Analog Type | Synthetic Precursor | General Synthetic Approach | Potential Modification |
| Phenyl-substituted analogs | Substituted 7-phenylheptanoic acid (e.g., 4-methoxy-7-phenylheptanoic acid) | Standard N-hydroxy amide formation | Introduction of electron-donating or-withdrawing groups on the phenyl ring |
| Alkyl chain-modified analogs | ω-phenylalkanoic acids of varying lengths (e.g., 6-phenylhexanoic acid) | Standard N-hydroxy amide formation | Altering the length and rigidity of the linker between the phenyl and hydroxamate groups |
| Heterocyclic analogs | 7-(heteroaryl)heptanoic acid (e.g., 7-(pyridin-3-yl)heptanoic acid) | Standard N-hydroxy amide formation | Replacement of the phenyl ring with a heterocyclic system |
Chemical Modifications for Enhanced Research Utility and Specificity
Chemical modifications of this compound can be employed to create tools for chemical biology and medicinal chemistry research. These modifications can include the introduction of reporter groups, cross-linking agents, or functionalities that alter the compound's physicochemical properties.
For enhanced research utility, "clickable" handles such as terminal alkynes or azides can be incorporated into the structure. This allows for the use of bioorthogonal chemistry to attach fluorescent dyes, biotin (B1667282) tags, or affinity matrices. For instance, an analog could be synthesized from a 7-(4-ethynylphenyl)heptanoic acid precursor.
Furthermore, derivatizing the N-hydroxy group can provide prodrugs or compounds with altered biological stability. For example, N-alkoxy or N-acyloxy derivatives can be prepared. The synthesis of N-alkoxyindoles from N-hydroxyindoles by reaction with an electrophile like methyl iodide or benzyl (B1604629) bromide illustrates this principle. nih.gov Such modifications can be crucial for studying the compound's mechanism of action or improving its properties for specific applications.
| Modification Type | Example Modification | Synthetic Strategy | Enhanced Research Utility |
| Introduction of a reporter group | Synthesis of an analog with a terminal alkyne on the phenyl ring | Use of a 4-ethynylphenyl starting material in the synthesis | Allows for "click" chemistry to attach fluorescent probes or affinity tags for target identification. |
| Prodrug formation | Conversion of the N-hydroxy group to an N-acetoxy group | Reaction of this compound with acetic anhydride | May improve cell permeability and metabolic stability, releasing the active compound intracellularly. nih.gov |
| Introduction of a photo-reactive group | Incorporation of a benzophenone (B1666685) or diazirine moiety on the phenyl ring | Synthesis from a correspondingly substituted phenylheptanoic acid | Enables photo-affinity labeling to identify binding partners and cellular targets. |
Analytical Methodologies for N Hydroxy 7 Phenylheptanamide Characterization in Research Settings
Spectroscopic and Chromatographic Techniques for Purity Assessment and Structural Confirmation
The confirmation of a synthesized compound's identity and the determination of its purity are foundational steps in any research endeavor. For N-Hydroxy-7-phenylheptanamide and its analogs, a combination of chromatographic and spectroscopic methods is indispensable.
Advanced Chromatographic Separations (e.g., HPLC, UHPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones of purity assessment for this compound. These techniques separate the target compound from any impurities, byproducts, or starting materials remaining after synthesis. The purity is typically determined by calculating the peak area of the main compound as a percentage of the total peak area in the chromatogram.
In a typical research setting, a reversed-phase HPLC method would be developed. While specific parameters for this compound are not widely published in publicly available literature, a general approach would involve a C18 column and a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape.
For more complex analyses and trace-level detection, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) offers significantly higher resolution, sensitivity, and speed. This powerful technique allows for the selective and sensitive quantification of the target compound and its potential metabolites or degradation products in various biological matrices. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity, crucial for complex sample analysis.
Table 1: Illustrative HPLC Parameters for Purity Assessment of Aromatic Hydroxamic Acids
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
This table represents a general method and would require optimization for this compound.
Spectrometric Characterization in Academic Research (e.g., HRMS, NMR for structural elucidation of novel analogs, not basic identification)
While basic identification can be achieved with standard mass spectrometry, the structural elucidation of novel analogs of this compound requires more sophisticated spectrometric techniques.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for unequivocally determining the elemental composition of a new molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The fragmentation pattern observed in the HRMS/MS spectrum also provides valuable information about the compound's structure, helping to piece together the different functional groups and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of a novel this compound analog.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR reveals the number and types of carbon atoms in the molecule.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately leading to the complete and unambiguous structural assignment of the new analog.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Phenylalkanamide Scaffold
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170-175 |
| Aromatic (quaternary) | 135-145 |
| Aromatic (CH) | 125-130 |
| Alkyl (adjacent to phenyl) | 35-40 |
| Alkyl (chain) | 25-35 |
| Alkyl (adjacent to carbonyl) | 30-35 |
Note: These are predicted values and actual experimental values may vary.
Stability Studies in Research Environments
Understanding the stability of this compound is crucial for designing experiments, interpreting results, and for the potential development of the compound for further applications. Stability studies in a research context often involve subjecting the compound to various stress conditions to understand its degradation pathways.
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. nih.gov These studies typically involve exposing a solution of the compound to harsh conditions such as:
Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and monitored over time. Many hydroxamic acids are known to be susceptible to hydrolysis, particularly under basic conditions.
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.
Thermal Stress: The solid compound or a solution is heated to an elevated temperature (e.g., 60-80 °C) to evaluate its thermal stability.
Photostability: The compound is exposed to UV and visible light to determine if it is prone to photodegradation.
The samples from these stress conditions are then analyzed by a stability-indicating HPLC method, which is a method that can separate the intact drug from its degradation products. The appearance of new peaks in the chromatogram signifies degradation, and the decrease in the area of the parent peak provides a quantitative measure of the degradation. The degradation products can then be identified using techniques like LC-MS/MS and NMR.
Table 3: Representative Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 8 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | 80 °C | 48 hours |
| Photolytic | UV light (254 nm) and visible light | 24 hours |
The extent of degradation would be monitored at various time points.
By employing these rigorous analytical methodologies, researchers can ensure the quality and integrity of this compound and its analogs, providing a solid foundation for further scientific investigation.
Future Directions and Emerging Research Avenues for N Hydroxy 7 Phenylheptanamide
Exploration of Combination Research Approaches (e.g., with other epigenetic modifiers)
The therapeutic efficacy of HDAC inhibitors like N-Hydroxy-7-phenylheptanamide can be significantly enhanced when used in combination with other anticancer agents, especially other epigenetic modifiers. The rationale behind this approach is to target multiple, complementary pathways involved in tumorigenesis and drug resistance.
One of the most promising combination strategies involves the concurrent use of HDAC inhibitors and DNA methyltransferase (DNMT) inhibitors. nih.gov Research has shown that HDAC inhibitors can lead to the upregulation of DNMT1, a mechanism of resistance to these drugs. Co-targeting DNMT1 can therefore improve the antitumor efficacy of HDAC inhibitors. nih.gov This dual approach can lead to the re-expression of silenced tumor suppressor genes, promoting a more robust anti-cancer effect than either agent alone. nih.gov
Furthermore, combining this compound with immune checkpoint inhibitors presents another exciting frontier. nih.gov Epigenetic drugs can enhance the immune recognition of tumor cells, potentially yielding synergistic effects with immunotherapies and inducing a more durable anti-tumor response. nih.gov Clinical trials are already underway exploring the combination of various epigenetic drugs with immune checkpoint inhibitors for different cancer types. nih.gov
Another area of investigation is the combination with inhibitors of DNA repair pathways, such as PARP inhibitors. Preclinical studies have demonstrated that combining DNMT inhibitors with PARP inhibitors can be an effective strategy for treating certain cancers, and similar synergistic effects could be explored with HDAC inhibitors like this compound. nih.gov
The following table outlines potential combination strategies and their underlying rationale:
Table 1: Potential Combination Therapies with this compound| Combination Agent Class | Rationale for Combination | Potential Therapeutic Effect |
|---|---|---|
| DNA Methyltransferase (DNMT) Inhibitors | Overcome resistance to HDAC inhibitors by preventing DNMT1 upregulation. | Synergistic re-expression of tumor suppressor genes. |
| Immune Checkpoint Inhibitors | Enhance immune recognition of tumor cells. | Induce a more robust and durable anti-tumor immune response. |
| PARP Inhibitors | Target DNA repair pathways. | Potentiate cancer cell death, particularly in tumors with specific DNA repair deficiencies. |
Development of Novel Pre-Clinical Therapeutic Strategies
The development of novel preclinical therapeutic strategies is crucial for translating the potential of this compound into clinical applications. This involves the use of sophisticated in vitro and in vivo models that can more accurately predict human responses.
One such approach is the use of patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse. mdpi.com PDX models are known to better preserve the heterogeneity and molecular characteristics of the original tumor compared to traditional cell line-derived xenografts. mdpi.com Utilizing PDX models would allow for the testing of this compound, both as a monotherapy and in combination, in a setting that more closely mimics the clinical scenario.
Research on a similar HDAC inhibitor, N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), has demonstrated significant anti-tumor activity in a mouse xenograft model of breast cancer. nih.gov In this model, HNHA was shown to inhibit tumor growth and neovascularization, leading to longer survival. nih.gov These findings provide a strong rationale for conducting similar preclinical investigations with this compound in various cancer models.
The development of three-dimensional (3D) organoid cultures derived from patient tumors is another innovative preclinical strategy. These "mini-tumors" in a dish can be used to screen for drug sensitivity and to study the effects of this compound on tumor architecture and cell-cell interactions in a more physiologically relevant context.
The table below summarizes novel preclinical models for evaluating this compound:
Table 2: Novel Preclinical Models for this compound Research| Preclinical Model | Advantages | Research Application |
|---|---|---|
| Patient-Derived Xenografts (PDXs) | Preserves tumor heterogeneity and molecular features of the original tumor. mdpi.com | Efficacy testing of monotherapy and combination therapies in a clinically relevant context. |
| 3D Organoid Cultures | Mimics the three-dimensional architecture and cell-cell interactions of a tumor. | High-throughput drug screening and investigation of effects on tumor microenvironment. |
Integration with Systems Biology and Multi-Omics Research in Disease Models
The integration of this compound research with systems biology and multi-omics approaches promises to provide a comprehensive understanding of its mechanism of action and to identify biomarkers for patient stratification. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov
Multi-omics involves the large-scale analysis of various biological molecules, including the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). mdpi.com By applying these technologies to disease models treated with this compound, researchers can generate vast amounts of data to construct a detailed picture of the drug's effects.
For example, transcriptomic analysis (e.g., RNA-sequencing) of cancer cells treated with this compound can reveal the full spectrum of genes that are up- or down-regulated, providing insights into the pathways that are modulated by the drug. Proteomic analysis can identify changes in protein expression and post-translational modifications, which are the direct targets of HDACs. Metabolomic studies can uncover alterations in cellular metabolism, a hallmark of cancer that can be influenced by epigenetic modifications.
This integrated approach can help to:
Identify novel therapeutic targets and mechanisms of action.
Discover predictive biomarkers to identify patients who are most likely to respond to treatment.
Understand the mechanisms of drug resistance.
Develop more rational and effective combination therapies.
The following table illustrates how a multi-omics approach could be applied to the study of this compound:
Table 3: Application of Multi-Omics in this compound Research| Omics Approach | Data Generated | Potential Insights |
|---|---|---|
| Genomics | DNA sequence variations, copy number alterations. | Identify genetic factors that influence drug response. |
| Transcriptomics | Gene expression profiles (mRNA, non-coding RNA). | Reveal the global impact on gene regulation and cellular pathways. |
| Proteomics | Protein expression levels, post-translational modifications. | Identify direct and indirect protein targets and signaling networks affected. |
| Metabolomics | Profiles of small molecule metabolites. | Uncover changes in cellular metabolism and bioenergetics. |
By embracing these future directions, the scientific community can work towards fully elucidating the therapeutic potential of this compound and paving the way for its successful clinical development.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing N-Hydroxy-7-phenylheptanamide, and what key spectroscopic data should be reported for verification?
- Methodological Answer : Synthesis typically involves coupling 7-phenylheptanoic acid with hydroxylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Critical characterization includes:
- ¹H/¹³C NMR : Confirm substitution of the carboxylic acid with a hydroxamic acid group (e.g., loss of COOH proton at δ ~12 ppm and appearance of NHOH signals).
- IR Spectroscopy : Validate N–O and C=O stretches (~1650 cm⁻¹ and ~1550 cm⁻¹).
- HPLC Purity : ≥95% purity using a C18 column with UV detection at 254 nm .
- Reference Standards : Compare with spectral data from NIST or ChemIDplus .
Q. How can researchers determine the solubility profile of this compound in various solvents, and what factors influence this property?
- Methodological Answer : Use the shake-flask method:
Saturate the compound in solvents (e.g., water, DMSO, ethanol) at 25°C.
Filter and quantify solubility via HPLC or gravimetric analysis.
- Key Factors : Solvent polarity, pH (hydroxamic acids are pH-sensitive), and temperature. Adjust pH with buffers (e.g., PBS) to mimic physiological conditions .
Q. What in vitro assays are suitable for initial evaluation of this compound’s biological activity?
- Methodological Answer : Prioritize assays based on target hypotheses:
- Metalloenzyme Inhibition : Use fluorogenic substrates (e.g., for MMPs or HDACs) and measure IC₅₀ values.
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin).
- Statistical Reporting : Include triplicate replicates, SD/SE, and ANOVA for significance .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound in aqueous buffers for long-term studies?
- Methodological Answer :
- Degradation Kinetics : Monitor via HPLC at intervals (0, 24, 48 hrs) under varying pH (4–9) and temperatures (4°C, 25°C).
- Stabilizers : Test additives like 0.1% BSA or 5% glycerol.
- Data Interpretation : Fit degradation data to first-order kinetics to calculate half-life .
Q. What strategies are effective in analyzing contradictory biological activity data across studies involving this compound?
- Methodological Answer :
- Heterogeneity Assessment : Calculate I² statistics to quantify variability (e.g., I² > 50% indicates substantial heterogeneity) .
- Study Quality Review : Evaluate adherence to NIH preclinical guidelines (e.g., blinding, sample size) .
- Meta-Analysis : Use random-effects models to pool data, adjusting for batch-to-batch variability in compound purity .
Q. How can computational chemistry predict the binding affinity of this compound to metalloenzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1XKK for HDAC8). Focus on hydroxamate-Zn²⁺ coordination.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- Validation : Compare predicted ΔG values with experimental IC₅₀ data .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality Control : Mandate HPLC-MS for each batch (≥95% purity) and quantify residual solvents via GC.
- Standardized Protocols : Document reaction time, temperature, and purification steps (e.g., column chromatography gradients).
- Interlab Validation : Share samples with collaborator labs for independent activity assays .
Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Metadata : Include molar ratios, catalyst loading, solvent grades, and equipment models (e.g., “stirred at 40°C under N₂”).
- Raw Data Deposition : Upload spectra to repositories like Chemotion or RADAR4Chem .
- FAIR Compliance : Assign DOIs to datasets and cite using COSMOS standards .
Q. What statistical approaches are recommended for dose-response studies with this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Power Analysis : Predefine sample sizes (n ≥ 3) to achieve 80% power .
Tables for Key Data
Table 1 : Exemplar Spectroscopic Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.20 (s, 1H, NHOH), δ 7.25–7.15 (m, 5H, Ar–H) | |
| IR (ATR) | 1652 cm⁻¹ (C=O), 1548 cm⁻¹ (N–O) | |
| HPLC (C18) | t_R = 6.7 min, purity = 97% |
Table 2 : Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | pH | Temperature (°C) |
|---|---|---|---|
| Water | 0.45 | 7.4 | 25 |
| DMSO | 48.2 | – | 25 |
| Ethanol | 12.7 | – | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
